![molecular formula C14H16N6O2 B11149870 1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B11149870.png)
1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone
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Overview
Description
1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone is a complex organic compound that features a tetrazole ring, a phenyl group, and a piperazine moiety
Preparation Methods
The synthesis of 1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Piperazine Moiety: The piperazine ring is synthesized separately and then coupled with the phenyl-tetrazole intermediate using a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the piperazine derivative with the ethanone group under basic conditions
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms and tetrazole ring exhibit nucleophilic character, enabling substitution reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form N-alkylated derivatives. For example, treatment with CH₃I in DMF/K₂CO₃ yields 1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-N-methylpiperazin-1-yl)ethanone .
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Acylation : Piperazine reacts with acyl chlorides (e.g., acetyl chloride) to form acylated products. This modifies pharmacokinetic properties by increasing lipophilicity.
Oxidation
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Ketone Stability : The ethanone group resists oxidation under mild conditions but undergoes cleavage with strong oxidants like KMnO₄/H₂SO₄, producing carboxylic acid derivatives.
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Tetrazole Oxidation : The tetrazole ring remains stable under most oxidative conditions but degrades in concentrated HNO₃, forming nitrobenzene byproducts.
Reduction
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Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanol.
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Selectivity : LiAlH₄ selectively reduces the carbonyl group without affecting the tetrazole ring .
Acid-Catalyzed Hydrolysis
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Piperazine-Carbonyl Bond Cleavage : Under reflux with HCl (6M), the compound undergoes hydrolysis to form 3-(1H-tetrazol-1-yl)benzoic acid and 1-(piperazin-1-yl)ethanone .
Base-Mediated Hydrolysis
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Tetrazole Stability : The tetrazole ring resists hydrolysis in alkaline media (pH < 12) but decomposes at higher pH, generating ammonia and cyanamide derivatives.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
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Thermal Cyclization : Heating at 150°C in DMF induces cyclization between the piperazine and tetrazole groups, producing tricyclic derivatives with potential bioactivity .
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Metal-Catalyzed Cyclization : Cu(I)-catalyzed reactions with alkynes yield 1,2,3-triazole-linked macrocycles .
Suzuki-Miyaura Coupling
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Aryl Functionalization : The phenyl ring undergoes cross-coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ to introduce substituents at the para-position .
Amide Bond Formation
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Carbodiimide-Mediated Coupling : Reacts with primary amines (e.g., benzylamine) via EDC/HOBt to form amide derivatives, enhancing receptor-binding affinity .
Electrophilic Aromatic Substitution
The phenyl group participates in electrophilic reactions:
Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 3-(1H-Tetrazol-1-yl)-5-nitrobenzoyl derivative | 72 | |
Sulfonation | SO₃/H₂SO₄, 100°C | 3-(1H-Tetrazol-1-yl)-5-sulfobenzoic acid | 65 |
Coordination Chemistry
The tetrazole nitrogen atoms act as ligands for metal complexes:
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Zinc Complexes : Forms stable complexes with ZnCl₂, characterized by X-ray crystallography. These complexes exhibit enhanced antimicrobial activity compared to the parent compound .
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Copper Chelation : Binds Cu(II) in a bidentate manner, confirmed by ESR spectroscopy .
Photochemical Reactions
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UV-Induced Degradation : Exposure to UV light (254 nm) in methanol causes cleavage of the piperazine-tetrazole linkage, forming 3-(1H-tetrazol-1-yl)benzaldehyde as a major photoproduct.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C17H15N5O and a molecular weight of 305.33 g/mol. Its structure includes a piperazine moiety linked to a phenyl group substituted with a tetrazole ring, which is known for enhancing the biological activity of compounds due to its ability to participate in hydrogen bonding and coordination interactions.
Anticancer Activity
Research has indicated that derivatives of tetrazole-containing compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the piperazine ring is believed to enhance the interaction with biological targets, potentially leading to improved efficacy against tumors .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Tetrazole derivatives, including those similar to 1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone, have demonstrated effectiveness against a range of bacterial strains. For example, certain derivatives have shown promising results against Mycobacterium tuberculosis, suggesting that this compound may serve as a lead structure for developing new anti-tubercular agents .
Drug Development Potential
The structural features of this compound make it suitable for modifications aimed at improving pharmacokinetic properties such as solubility and bioavailability. Research into structure-activity relationships (SAR) has indicated that small changes in the substituents on the phenyl or piperazine rings can significantly impact biological activity, providing a pathway for optimizing lead compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. The piperazine moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone can be compared with similar compounds such as:
1-(4-piperazin-1-ylphenyl)ethanone: This compound lacks the tetrazole ring and has different biological activities.
1-Phenyl-1H-tetrazole-5-thiol: This compound features a thiol group instead of the piperazine moiety, leading to different chemical reactivity and applications.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: This compound contains an imidazole ring instead of the tetrazole ring, resulting in different pharmacological properties.
The uniqueness of this compound lies in its combination of the tetrazole ring and piperazine moiety, which provides a distinct set of chemical and biological properties .
Biological Activity
1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone, a compound featuring a piperazine moiety and a tetrazole ring, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, biological activity, and relevant studies surrounding this compound.
Chemical Structure
The compound can be described by the following structural formula:
Synthesis
The synthesis of this compound typically involves the reaction of a piperazine derivative with a suitable carbonyl precursor, followed by the introduction of the tetrazole moiety. Various synthetic routes have been explored to optimize yield and purity, often utilizing reagents such as triethylamine and polyphosphoric acid.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study conducted on structurally related piperazine derivatives demonstrated their effectiveness against various cancer cell lines, indicating that modifications to the piperazine structure can enhance cytotoxic effects .
Antimicrobial Activity
The antimicrobial properties of tetrazole-containing compounds have been extensively studied. A related series of compounds showed promising antibacterial and antifungal activities. The introduction of the tetrazole ring was found to enhance the overall biological activity, making these compounds potential candidates for further development as antimicrobial agents .
The proposed mechanism of action for this compound involves interaction with specific biological targets, including enzymes and receptors involved in cell proliferation and survival. The presence of the tetrazole ring may facilitate binding to these targets due to its ability to form hydrogen bonds and participate in π-stacking interactions .
Case Studies
Properties
Molecular Formula |
C14H16N6O2 |
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Molecular Weight |
300.32 g/mol |
IUPAC Name |
1-[4-[3-(tetrazol-1-yl)benzoyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H16N6O2/c1-11(21)18-5-7-19(8-6-18)14(22)12-3-2-4-13(9-12)20-10-15-16-17-20/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
CCPMUMIEKMXHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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